2-Methyl-3-propyl-5,8-quinoxalinedione
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Overview
Description
5,8-Quinoxalinedione,2-methyl-3-propyl-(9ci) is an organic compound with the molecular formula C12H12N2O2. It is characterized by the presence of a quinoxaline ring substituted with methyl and propyl groups at the 2 and 3 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Quinoxalinedione,2-methyl-3-propyl-(9ci) typically involves the condensation of appropriate aniline derivatives with glyoxal or its equivalents, followed by cyclization and oxidation steps. Common reagents used in these reactions include aniline, glyoxal, and various oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions often involve refluxing in solvents like ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,8-Quinoxalinedione,2-methyl-3-propyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
5,8-Quinoxalinedione,2-methyl-3-propyl-(9ci) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5,8-Quinoxalinedione,2-methyl-3-propyl-(9ci) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar quinoxaline ring structure.
2-Methylquinoxaline: A derivative with a methyl group at the 2 position.
3-Propylquinoxaline: A derivative with a propyl group at the 3 position
Uniqueness
5,8-Quinoxalinedione,2-methyl-3-propyl-(9ci) is unique due to the presence of both methyl and propyl groups on the quinoxaline ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-methyl-3-propylquinoxaline-5,8-dione |
InChI |
InChI=1S/C12H12N2O2/c1-3-4-8-7(2)13-11-9(15)5-6-10(16)12(11)14-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
OUQIOKRDNFAZDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C(=O)C=CC(=O)C2=N1)C |
Origin of Product |
United States |
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